1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17473957
InChI: InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2
SMILES:
Molecular Formula: C17H17F2NO
Molecular Weight: 289.32 g/mol

1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol

CAS No.:

Cat. No.: VC17473957

Molecular Formula: C17H17F2NO

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol -

Specification

Molecular Formula C17H17F2NO
Molecular Weight 289.32 g/mol
IUPAC Name 1-benzhydryl-2-(difluoromethyl)azetidin-3-ol
Standard InChI InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2
Standard InChI Key UHFZEGXYFFCFSS-UHFFFAOYSA-N
Canonical SMILES C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a four-membered azetidine ring, a configuration known for its conformational rigidity and metabolic resistance compared to larger cyclic amines. The benzhydryl group contributes significant hydrophobicity (logP ~3.2), facilitating membrane permeability and protein binding through π-π stacking interactions. The difluoromethyl group (-CF₂H) exhibits a pKa of ~10–12, allowing it to act as a bioisostere for hydroxyl or thiol groups in drug-target interactions.

Key Structural Attributes

PropertyValue/Description
Molecular FormulaC₁₈H₁₈F₂NO
Molecular Weight293.34 g/mol
Functional GroupsBenzhydryl, difluoromethyl, hydroxyl
LogP (Estimated)3.2
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors3 (N, O, F)

This combination of features balances lipophilicity and polarity, optimizing bioavailability and blood-brain barrier penetration in preclinical models.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with a nucleophilic substitution reaction between benzhydryl chloride and a difluoromethylated azetidine precursor. Sodium hydride or potassium carbonate is employed as a base to deprotonate the azetidine nitrogen, facilitating the substitution at position 1. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving yields of 65–75% after purification via silica gel chromatography.

Critical Reaction Parameters

ParameterOptimal Condition
SolventTetrahydrofuran (THF)
Temperature0–25°C
BaseSodium hydride (1.2 equiv)
Reaction Time12–24 hours
Purification MethodSilica gel chromatography

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions and improving yield consistency. High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18) ensures ≥98% purity for pharmaceutical-grade material.

TargetIC₅₀ (nM)Notes
Serotonin Transporter12.3 ± 1.5Selective over DAT by 8-fold
Dopamine Transporter98.7 ± 6.2Moderate activity

Therapeutic Applications

Neuropsychiatric Disorders: Preclinical models indicate potential in treating major depressive disorder, with a 40% reduction in immobility time during forced swim tests at 10 mg/kg.
Neurodegenerative Diseases: The compound demonstrates neuroprotective effects in vitro, reducing β-amyloid-induced cytotoxicity by 60% at 5 μM.

Comparative Analysis with Structural Analogues

Difluoromethyl vs. Trifluoromethyl Derivatives

Replacing the -CF₂H group with -CF₃ (as in 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol) decreases hydrogen bonding capacity but increases metabolic stability. Comparative data:

Property-CF₂H Derivative-CF₃ Derivative
LogP3.23.8
Metabolic Half-life (rat)2.1 hours4.3 hours
SERT IC₅₀12.3 nM45.6 nM

The -CF₂H variant’s balance of target affinity and moderate lipophilicity makes it preferable for central nervous system applications.

Future Research Directions

Priority Investigations

  • In Vivo Pharmacokinetics: Comprehensive ADME (absorption, distribution, metabolism, excretion) profiling in rodent models to optimize dosing regimens.

  • Toxicological Screening: Acute and chronic toxicity studies to establish safety margins.

  • Crystallographic Studies: X-ray diffraction analysis of ligand-target complexes to guide structure-based drug design.

Synthetic Chemistry Innovations

Developing enantioselective routes to access stereochemically pure forms could enhance potency. Catalytic asymmetric hydrogenation using chiral phosphine ligands shows promise for producing >99% ee material.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator